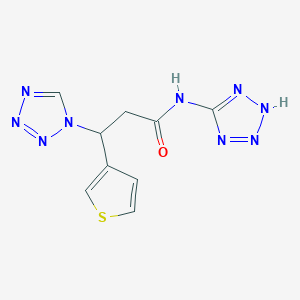![molecular formula C21H22ClN3O3S B11001144 3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is a complex organic compound that features a unique combination of indole and thiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole moiety and have been studied for their biological activities.
Uniqueness
3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is unique due to its combination of indole and thiazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-[3-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-7-6-16-8-11-24(20(16)14-17)12-9-21(26)23-18-4-3-5-19(15-18)25-10-1-2-13-29(25,27)28/h3-8,11,14-15H,1-2,9-10,12-13H2,(H,23,26) |
InChI Key |
WVQRPDQMDOKERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11001063.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11001066.png)
![N-(1-benzylpiperidin-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11001073.png)
![6-(furan-2-yl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11001081.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11001087.png)
![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001095.png)
![N-(butan-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11001107.png)


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11001129.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
![N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11001136.png)
methanone](/img/structure/B11001157.png)
